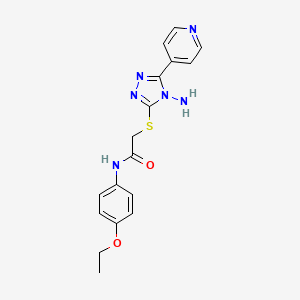
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a triazole ring, a pyridine moiety, and an ethoxyphenyl group. The presence of these functional groups contributes to its biological activities.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains. A study highlighted that certain triazole-thione hybrids exhibited minimum inhibitory concentrations (MICs) as low as 0.046 μM against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics like vancomycin .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Triazole-Thione Hybrid | 0.046 | MRSA |
| Vancomycin | 0.68 | MRSA |
| Ciprofloxacin | 2.96 | MRSA |
Antiviral Activity
The antiviral potential of triazole derivatives has also been explored. A review indicated that certain heterocyclic compounds demonstrated significant antiviral activities against various viruses including Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV). The IC50 values for some derivatives were reported to be as low as 4.5 μg/100 μl against CV-B4 and 6.3 μg/100 μl against HSV-1 .
Anticancer Properties
Triazoles have been recognized for their anticancer properties as well. The compound under investigation has been linked to inhibition of cancer cell proliferation in vitro. For example, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing transition metal complexes of related triazole compounds, which demonstrated enhanced biological activities compared to their non-complexed forms . These complexes showed promising results in antibacterial assays.
- Structure-Activity Relationship (SAR) : Research into the SAR of triazoles indicated that modifications on the phenyl ring significantly influenced antimicrobial potency. Electron-donating groups were found to enhance activity against specific pathogens .
科学研究应用
Antiviral Activity
Triazole derivatives have shown significant antiviral properties. Research indicates that compounds similar to 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit activity against a range of viruses, including HIV and influenza. The presence of the triazole ring enhances the compound's ability to inhibit viral replication by interfering with viral enzymes or host cell interactions .
Case Study:
A study focusing on triazole derivatives reported that modifications in the side chains could enhance antiviral efficacy. Compounds with pyridine moieties demonstrated improved activity against herpes simplex virus (HSV) and other RNA viruses .
Anticancer Properties
Research has also highlighted the potential anticancer properties of triazole derivatives. The compound's structure allows it to interact with various biological targets, including DNA and RNA synthesis pathways, making it a candidate for further development in cancer therapeutics.
Case Study:
A series of triazole-containing compounds were evaluated for their cytotoxic effects against different cancer cell lines. Results indicated that specific substitutions on the triazole ring enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents .
Fungicidal Activity
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in fungicides. Compounds similar to This compound have been studied for their ability to inhibit fungal pathogens affecting crops.
Case Study:
Research has demonstrated that certain triazole derivatives exhibit potent antifungal activity against plant pathogens such as Fusarium and Botrytis. These compounds disrupt fungal cell membrane synthesis, leading to effective disease control in agricultural settings .
Coordination Chemistry
The compound's ability to form coordination complexes with transition metals has been explored in material science. The incorporation of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio) into metal complexes can enhance their stability and reactivity.
Case Study:
Studies have shown that metal complexes formed with triazole derivatives exhibit unique catalytic properties. These materials are being investigated for applications in catalysis and sensor technologies due to their enhanced electronic properties .
属性
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-2-25-14-5-3-13(4-6-14)20-15(24)11-26-17-22-21-16(23(17)18)12-7-9-19-10-8-12/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQVVFBGNFIVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














